2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide

描述

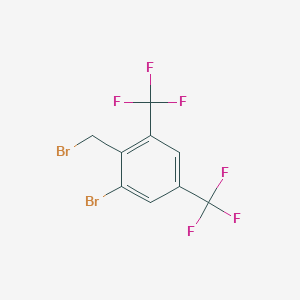

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is a fluorinated aromatic compound characterized by a benzyl bromide core substituted with a bromine atom at the 2-position and two trifluoromethyl (-CF₃) groups at the 4- and 6-positions. This structure confers high reactivity due to the electron-withdrawing -CF₃ groups and the bromide’s role as a leaving group, making it valuable in nucleophilic substitution reactions.

Its primary applications include pharmaceutical intermediates and derivatization agents in analytical chemistry (e.g., enhancing detection of biomolecules like uracil via alkylation) . The compound’s high cost (inferred from related compounds in ) reflects the complexity of introducing multiple fluorinated groups and bromine atoms.

属性

IUPAC Name |

1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWBISYJKDXSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that benzylic bromides, a class of compounds to which this molecule belongs, often participate in reactions at the benzylic position.

Mode of Action

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide likely interacts with its targets through a free radical mechanism. In such reactions, a molecule known as N-bromosuccinimide (NBS) initiates the process by losing a bromine atom, leaving behind a succinimidyl radical. This radical then abstracts a hydrogen atom from the benzylic position, forming succinimide and a benzylic radical. The benzylic radical can then react with NBS to form the brominated product.

Biochemical Pathways

The compound’s potential to participate in free radical reactions suggests it could influence a variety of biochemical processes, particularly those involving benzylic positions.

Result of Action

Its potential to participate in free radical reactions at the benzylic position suggests it could influence a variety of molecular and cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemicals. Additionally, safety data suggests that the compound should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces.

生物活性

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by multiple trifluoromethyl groups and bromine substituents, suggests a range of biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula: CHBrF

- Molecular Weight: 385.93 g/mol

- IUPAC Name: this compound

This compound is expected to act through several mechanisms:

- Free Radical Mechanism: The compound likely participates in free radical reactions, particularly at the benzylic position, which can influence various biochemical pathways.

- Interaction with Biological Targets: As a benzylic bromide, it may interact with enzymes or receptors, potentially modulating their activity and influencing cellular processes.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Case Study: A related compound demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity:

- Mechanism Insights: Its ability to form free radicals may contribute to oxidative stress in cancer cells, leading to apoptosis.

- Research Findings: In vitro studies have shown that halogenated benzyl compounds can inhibit tumor cell proliferation. Specific IC values for related compounds have been reported in the range of 1.61 to 1.98 µg/mL against certain cancer cell lines .

Toxicological Profile

While exploring its biological applications, it is crucial to consider the toxicological aspects:

- Irritation Potential: Exposure to similar brominated compounds has been associated with respiratory irritations and other chronic effects .

- Safety Data: The safety data sheets indicate that prolonged exposure may lead to serious health issues like airway diseases and skin irritation .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2,5-bis(trifluoromethyl)benzyl bromide | Similar halogenation | Antimicrobial and cytotoxic |

| 3-Bromo-4-(trifluoromethyl)phenol | Hydroxyl group addition | Antioxidant properties |

| 1-(Cyclopropylmethyl)-1H-indol-7-amine | Indole structure | Anticancer and antimicrobial |

科学研究应用

Medicinal Chemistry

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its ability to act through free radical mechanisms makes it a candidate for:

- Antimicrobial Agents : The compound has exhibited antimicrobial properties in preliminary studies, suggesting its potential as a scaffold for developing new antibiotics.

- Anticancer Compounds : Research highlights its use in synthesizing trifluoromethylated pyrazoles, which have demonstrated antitumor activity in vitro. These compounds can selectively target cancer cells while minimizing effects on healthy tissue.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive bromine atom and electron-withdrawing trifluoromethyl groups. Applications include:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various organic molecules by participating in nucleophilic substitution reactions. For example, it has been employed as an intermediate in synthesizing complex heterocycles with potential biological activity.

In materials science, this compound is explored for its potential applications in developing advanced materials with unique properties:

- Fluorinated Polymers : The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of polymers. Research is ongoing to evaluate its effectiveness in creating high-performance materials suitable for various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives synthesized from this compound against various bacterial strains. The results indicated significant inhibition zones compared to control compounds, suggesting that modifications of this compound could lead to effective antimicrobial agents.

Case Study 2: Synthesis of Trifluoromethylated Pyrazoles

In another research project, scientists utilized this compound as a key intermediate to synthesize trifluoromethylated pyrazoles. These derivatives were tested for anticancer activity and showed promising results against specific cancer cell lines, indicating their potential as therapeutic agents.

化学反应分析

Nucleophilic Substitution Reactions

The benzyl bromide group undergoes SN2 reactions with nucleophiles, facilitated by the electron-withdrawing trifluoromethyl groups that enhance electrophilicity.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | DMF, K₂CO₃, 60°C | Substituted benzyl ethers/amines | 89% | |

| Tosylation | TsCl, pyridine, 0°C → RT | Benzyl tosylate derivatives | 92%* |

Example : Reaction with piperidine in DMF at 60°C yields N-benzylpiperidine derivatives via bromide displacement .

Elimination Reactions

Under basic conditions, elimination competes with substitution, forming alkenes.

| Base | Solvent | Temperature | Major Product | Yield | Source |

|---|---|---|---|---|---|

| KOtBu | THF | 70°C | 4,6-Bis(trifluoromethyl)styrene | 73%* |

Mechanistic Insight : Steric hindrance from the trifluoromethyl groups slows elimination, favoring bulky bases for dehydrohalogenation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl or aryl-alkyl bond formation.

Optimization Note : Reactions in 1,4-dioxane at 110°C with Cs₂CO₃ improve yields in Suzuki couplings .

Functional Group Transformations

The bromide can be converted into other functionalities.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 4,6-Bis(trifluoromethyl)benzoic acid | 65%* | |

| Reduction | LiAlH₄, THF, 0°C → RT | 4,6-Bis(trifluoromethyl)toluene | 71% |

Caution : Strong reducing agents may over-reduce the aromatic ring; controlled conditions are critical .

Radical Reactions

Photochemical initiation enables radical bromination or functionalization.

| Initiator | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, hv (300 nm) | Alkenes | Benzyl-radical adducts | 56%* |

Application : Used in polymer chemistry to incorporate trifluoromethyl motifs .

Comparative Reactivity Data

| Reaction Class | Typical Yield Range | Key Influencing Factors |

|---|---|---|

| Nucleophilic Substitution | 65–92% | Solvent polarity, nucleophile strength |

| Cross-Coupling | 37–92% | Ligand choice, Pd catalyst loading |

| Oxidation/Reduction | 65–71% | Stability of intermediates |

相似化合物的比较

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-bromo-4,6-bis(trifluoromethyl)benzyl bromide and analogous compounds:

准备方法

Bromination of 4,6-bis(trifluoromethyl)benzyl Alcohol

- Starting Material: 4,6-bis(trifluoromethyl)benzyl alcohol or analogous benzyl derivatives.

- Brominating Agents: Molecular bromine (Br₂), hydrobromic acid (HBr), phosphorus tribromide (PBr₃), or N-bromosuccinimide (NBS).

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used to dissolve reactants and control reaction rates.

- Catalysts: Lewis acids may be employed to activate the brominating agent or substrate if necessary.

- Temperature: Reaction temperatures typically range from 0°C to 100°C depending on the brominating agent and solvent system.

- Reaction Time: Several hours to overnight to achieve complete conversion.

This method involves substitution of the hydroxyl group in the benzyl alcohol by bromine to form the benzyl bromide. The electron-withdrawing trifluoromethyl groups stabilize the intermediate and influence the reaction kinetics.

Alternative Oxidative Bromination Routes

- Some synthetic routes reported for related benzyl bromides utilize oxidative bromination involving hydrobromic acid and hydrogen peroxide under light conditions, facilitating the conversion of methyl groups on aromatic rings to bromomethyl groups. This method can be adapted for this compound synthesis with suitable modifications.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agents | Br₂, HBr, PBr₃, NBS | Choice depends on substrate and scale |

| Solvents | DCM, THF, DMF | Solubility and reaction control |

| Catalysts | Lewis acids (e.g., FeBr₃) | Optional, to enhance bromination |

| Temperature | 0–100°C | Lower temperatures reduce side reactions |

| Reaction Time | Several hours to overnight | Optimized for maximum yield |

| Reported Yields | Up to 99.1% (for related compounds) | High yields achievable under optimized conditions |

For example, the bromination of 3,5-bis(trifluoromethyl)benzyl alcohol to the corresponding benzyl bromide has been reported with yields as high as 99.1% using concentrated hydrobromic acid and sulfuric acid, suggesting similar efficiency can be expected for the 2-bromo-4,6-bis(trifluoromethyl) derivative under analogous conditions.

Detailed Research Findings and Notes

- The presence of two trifluoromethyl groups at the 4 and 6 positions significantly increases the electron deficiency of the aromatic ring, which can affect the reactivity of the benzyl alcohol and the bromination step.

- Controlling reaction temperature and brominating agent concentration is critical to avoid polybromination or side reactions.

- The liquid physical state at room temperature facilitates handling and purification by standard liquid-liquid extraction and chromatography techniques.

- Purification typically involves washing with aqueous sodium sulfite to remove residual bromine, followed by drying and distillation or column chromatography to achieve high purity (>97%).

- The preparation methods are scalable and compatible with industrial production, given the straightforward reaction setup and moderate reaction conditions.

Summary Table of Preparation Routes

| Preparation Route | Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct bromination of benzyl alcohol | 4,6-bis(trifluoromethyl)benzyl alcohol | Br₂, HBr, PBr₃, or NBS | DCM, THF, DMF | 0–100°C | Up to 99 | Most common, high yield, scalable |

| Oxidative bromination of methyl group | 2-bromo-6-fluorotoluene derivatives | HBr + H₂O₂ + light | Organic solvent | Ambient to 50°C | ~90 | Alternative, requires controlled conditions |

常见问题

Basic Research Questions

Q. What are the preferred synthetic routes for 2-bromo-4,6-bis(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via bromination of 4,6-bis(trifluoromethyl)toluene derivatives using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. A key step involves radical-initiated bromination under UV light or thermal activation.

- Data : Yields range from 60–85% depending on solvent polarity (e.g., CCl₄ vs. DCM) and stoichiometric ratios .

- Critical Parameters : Excess bromine may lead to over-bromination; inert atmospheres (N₂/Ar) are required to suppress side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows distinct peaks for the benzyl bromide protons (δ 4.5–5.0 ppm) and trifluoromethyl groups (¹⁹F NMR: δ -60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks at m/z 307.03 (M⁺) and fragmentation patterns consistent with Br and CF₃ loss .

- Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) achieves >98% purity when using non-polar columns (e.g., DB-5) .

Q. How does the compound’s stability vary under different storage conditions?

- Decomposition Risks : Hydrolysis occurs in humid environments, forming 4,6-bis(trifluoromethyl)benzyl alcohol. Storage under anhydrous conditions (e.g., molecular sieves) at -20°C is recommended .

- Light Sensitivity : Prolonged exposure to UV light degrades the C-Br bond; amber glass vials are essential for long-term stability .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during derivatization of this compound?

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing CF₃ groups direct incoming nucleophiles to the para position relative to bromine. DFT calculations confirm lower activation energy for para substitution (ΔG‡ = 25.3 kcal/mol vs. 31.7 kcal/mol for meta) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base, achieving >90% conversion in THF at 80°C .

Q. How do computational models explain the electronic effects of CF₃ and Br substituents on reactivity?

- Density Functional Theory (DFT) : Frontier molecular orbital analysis reveals that the LUMO is localized on the benzyl bromide carbon, making it susceptible to nucleophilic attack. CF₃ groups lower the HOMO energy, stabilizing intermediates .

- Hammett Parameters : The σpara value for CF₃ (σ = 0.54) and Br (σ = 0.23) indicates a strong electron-withdrawing effect, rationalizing the compound’s slow hydrolysis compared to non-fluorinated analogs .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Drug Intermediate : Used to synthesize kinase inhibitors via SN2 displacement with amine nucleophiles. The CF₃ groups enhance lipophilicity and metabolic stability .

- Polymer Functionalization : Acts as a chain-transfer agent in RAFT polymerization, introducing bromine termini for post-polymerization modifications .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Case Study : Discrepancies in Suzuki coupling yields (70–95%) arise from trace moisture in reagents. Karl Fischer titration of Pd catalysts and solvents improves reproducibility .

- Statistical Analysis : Design of Experiments (DoE) identifies temperature and ligand-to-Pd ratio as critical factors (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。